molecular formula C18H33N5O5 B12549646 Glycyl-L-lysyl-L-prolyl-L-valine CAS No. 154486-02-9

Glycyl-L-lysyl-L-prolyl-L-valine

Cat. No.: B12549646
CAS No.: 154486-02-9
M. Wt: 399.5 g/mol
InChI Key: ZGGTYHXOZYXDPX-YDHLFZDLSA-N
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Description

Glycyl-L-lysyl-L-prolyl-L-valine is a tetrapeptide composed of four amino acids: glycine, lysine, proline, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for proline and valine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can yield peptide analogs with altered properties.

Scientific Research Applications

Glycyl-L-lysyl-L-prolyl-L-valine has several scientific research applications:

    Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.

    Industrial Processes: It can be used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    BPC 157: A pentadecapeptide with diverse biological activities, including anti-inflammatory and tissue healing effects.

Uniqueness

Glycyl-L-lysyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of glycine, lysine, proline, and valine allows it to interact with different molecular targets and pathways compared to other peptides.

Properties

CAS No.

154486-02-9

Molecular Formula

C18H33N5O5

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-16(25)13-7-5-9-23(13)17(26)12(6-3-4-8-19)21-14(24)10-20/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,24)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1

InChI Key

ZGGTYHXOZYXDPX-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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